3-(2-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-(((3-(2-CL-PHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-ETHOXYPHENOL is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-(2-CL-PHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-ETHOXYPHENOL typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(((3-(2-CL-PHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-ETHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents.
Major Products Formed
Oxidation: Disulfides.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-(((3-(2-CL-PHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-ETHOXYPHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(((3-(2-CL-PHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-ETHOXYPHENOL involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-ME-PHENYL)-4-((2-ME-3-PH-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
- 2-Chlorophenylboronic acid
- Phenylboronic acid
Uniqueness
4-(((3-(2-CL-PHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-ETHOXYPHENOL is unique due to its combination of a triazole ring, a mercapto group, and an ethoxyphenol group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
478254-28-3 |
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Molecular Formula |
C17H15ClN4O2S |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4O2S/c1-2-24-15-9-11(7-8-14(15)23)10-19-22-16(20-21-17(22)25)12-5-3-4-6-13(12)18/h3-10,23H,2H2,1H3,(H,21,25)/b19-10+ |
InChI Key |
NJADSZLYGDVNFO-VXLYETTFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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